The Emergence of a Key Impurity: A Technical Guide to the Discovery and Synthesis of 21-Dehydro Budesonide
The Emergence of a Key Impurity: A Technical Guide to the Discovery and Synthesis of 21-Dehydro Budesonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, the characterization and control of impurities are of paramount importance to ensure the safety and efficacy of drug products. Budesonide (B1683875), a potent glucocorticoid widely used in the treatment of asthma, inflammatory bowel disease, and other inflammatory conditions, is no exception. This technical guide provides an in-depth exploration of 21-Dehydro Budesonide, a primary degradation product and key impurity of Budesonide.
Identified as Budesonide EP Impurity D, 21-Dehydro Budesonide is structurally distinct from its parent compound due to the oxidation of the hydroxyl group at the C21 position to an aldehyde.[1][2] This modification, while seemingly minor, can have implications for the stability of Budesonide formulations and potentially alter biological activity. This document delves into the discovery, synthesis, and analytical characterization of 21-Dehydro Budesonide, offering valuable insights for researchers and professionals in drug development and quality control. While its own biological activities are a subject of scientific investigation, its primary significance currently lies in its role as a critical reference standard for monitoring the purity and stability of Budesonide-containing pharmaceuticals.[1][2]
Physicochemical and Analytical Data
The following table summarizes the key physicochemical and analytical parameters for 21-Dehydro Budesonide, compiled from various sources. This data is crucial for its identification, characterization, and quantification.
| Property | Value | Reference(s) |
| Systematic Name | (11β,16α)-16,17-[butylidenebis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al | [1][3] |
| Synonyms | Budesonide EP Impurity D, Budesonide Aldehyde Impurity, Budesonide glyoxal (B1671930) (epimers) | [3][4][5] |
| CAS Number | 85234-63-5 | [4][6][7] |
| Molecular Formula | C₂₅H₃₂O₆ | [4][6][7] |
| Molecular Weight | 428.52 g/mol | [4][6][7] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 111-124°C | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Purity (typical) | ≥95% (by HPLC) | [4][6] |
| Storage Temperature | -20°C for long-term storage | [4][6] |
| Analytical Methods | ¹H NMR (DMSO-d₆), Mass Spectrometry, HPLC-UV (254 nm), IR, TGA | [4][5] |
| Relative Retention Time (RRT) | Epimers at 0.61 and 0.66 relative to budesonide epimer B (USP method) | [8] |
Discovery and Formation Pathway
21-Dehydro Budesonide is primarily recognized as a degradation product of Budesonide, formed through the selective oxidation of the primary alcohol at the C21 position to an aldehyde.[1] This oxidative transformation is a critical consideration in the stability studies of Budesonide-containing pharmaceutical formulations. The presence of oxygen is a key factor in this aerobic degradation process.[1] Studies on the thermal forced degradation of budesonide solutions have identified 21-Dehydro Budesonide as a major degradation product, with its formation influenced by factors such as the presence of excipients and the storage container material.[9]
The logical pathway for the formation of 21-Dehydro Budesonide from Budesonide is depicted in the following diagram:
Caption: Formation of 21-Dehydro Budesonide from Budesonide via oxidation.
Synthesis of 21-Dehydro Budesonide
While often an undesired byproduct, 21-Dehydro Budesonide is intentionally synthesized for use as a reference standard in analytical testing to ensure the quality and purity of Budesonide drug products.[1] The key to a successful synthesis is the selective oxidation of the primary alcohol at the C21 position of Budesonide without affecting other sensitive functional groups in the molecule. Mild and selective oxidizing agents are therefore required. The Dess-Martin periodinane (DMP) oxidation is a well-suited and widely recognized method for this transformation, known for its mild reaction conditions and high yields in converting primary alcohols to aldehydes.[3][4][10]
Experimental Protocol: Synthesis via Dess-Martin Oxidation
This protocol describes a plausible method for the synthesis of 21-Dehydro Budesonide from Budesonide using Dess-Martin periodinane.
Materials:
-
Budesonide
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Budesonide in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (approximately 1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (Budesonide) is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 21-Dehydro Budesonide.
-
Characterization: Confirm the identity and purity of the synthesized 21-Dehydro Budesonide using analytical techniques such as ¹H NMR, mass spectrometry, and HPLC.
The following diagram illustrates the experimental workflow for the synthesis and purification of 21-Dehydro Budesonide:
Caption: Workflow for the synthesis and purification of 21-Dehydro Budesonide.
Biological Activity and Signaling Pathways
The biological activity of 21-Dehydro Budesonide is an area of ongoing scientific interest.[2] As a significant degradation product of Budesonide, understanding its pharmacological and toxicological profile is crucial. It is plausible that the aldehyde functionality at the C21 position could influence its interaction with the glucocorticoid receptor, potentially altering its anti-inflammatory potency or receptor binding affinity compared to the parent drug, Budesonide.
Currently, there is a lack of publicly available, detailed studies on the specific signaling pathways modulated by 21-Dehydro Budesonide. Research in this area would be valuable to fully assess the impact of this impurity in Budesonide formulations. A proposed logical relationship for investigating the biological effects of 21-Dehydro Budesonide is outlined below.
Caption: A logical workflow for the investigation of the biological activity of 21-Dehydro Budesonide.
Conclusion
21-Dehydro Budesonide stands as a critical impurity in the quality control and stability assessment of Budesonide drug products. Its formation through oxidative degradation underscores the need for careful formulation and storage considerations. The synthesis of 21-Dehydro Budesonide, primarily for use as a reference standard, can be achieved through selective oxidation methods such as the Dess-Martin periodinane oxidation. While detailed information on its biological activity and specific signaling pathways remains an area for further research, its role as an analytical standard is indispensable for ensuring the quality, safety, and efficacy of Budesonide therapies. This guide provides a foundational understanding for researchers and professionals working with Budesonide and its related compounds.
References
- 1. EP0424921A2 - Process for preparing 21-desoxyprednisolone 17-esters - Google Patents [patents.google.com]
- 2. 21-Dehydro Budesonide | 85234-63-5 | Benchchem [benchchem.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
